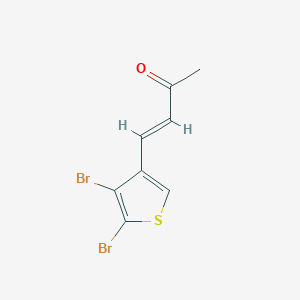

4-(4,5-Dibromothien-3-yl)but-3-en-2-one

Description

4-(4,5-Dibromothien-3-yl)but-3-en-2-one is a halogenated enone derivative featuring a thiophene ring substituted with two bromine atoms at the 4- and 5-positions. This compound belongs to the broader class of α,β-unsaturated ketones, which are widely studied for their reactivity in cycloaddition, conjugate addition, and heterocycle synthesis. The bromothienyl substituent confers unique electronic and steric properties, enhancing electrophilicity at the α,β-unsaturated carbonyl system compared to non-halogenated analogues.

Properties

Molecular Formula |

C8H6Br2OS |

|---|---|

Molecular Weight |

310.01g/mol |

IUPAC Name |

(E)-4-(4,5-dibromothiophen-3-yl)but-3-en-2-one |

InChI |

InChI=1S/C8H6Br2OS/c1-5(11)2-3-6-4-12-8(10)7(6)9/h2-4H,1H3/b3-2+ |

InChI Key |

JAGDRGJVMMXUMA-NSCUHMNNSA-N |

SMILES |

CC(=O)C=CC1=CSC(=C1Br)Br |

Isomeric SMILES |

CC(=O)/C=C/C1=CSC(=C1Br)Br |

Canonical SMILES |

CC(=O)C=CC1=CSC(=C1Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., nitro, bromine) enhance reactivity in conjugate additions and cyclizations, while electron-donating groups (e.g., methoxy, dimethylamino) favor nucleophilic substitutions or heterocycle formation .

- Halogenated thiophene derivatives like 4-(4,5-Dibromothien-3-yl)but-3-en-2-one may exhibit superior stability in radical reactions compared to phenyl analogues due to bromine’s radical-stabilizing effects.

Key Findings :

- Methoxy and hydroxy substituents (e.g., in curcuminoid derivatives) improve solubility and bioavailability, critical for cytotoxicity .

- Brominated thiophene derivatives could leverage halogen bonding for targeted enzyme inhibition, a mechanism observed in other brominated heterocycles.

Physicochemical Properties

Comparative data on melting points, solubility, and spectroscopic signatures:

Key Findings :

- Bromine atoms in this compound would likely result in higher molecular weight and lower solubility in polar solvents compared to methoxy or nitro analogues.

- 13C NMR signals for the thiophene carbons are expected near δ 125–135 ppm, with bromine-induced deshielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.